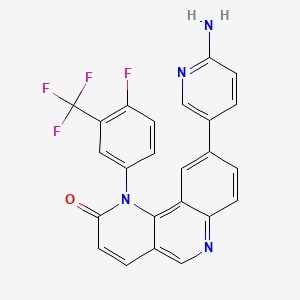
6-O-α-麦芽糖基-β-环糊精
描述
6-O-alpha-Maltosyl-beta-cyclodextrin is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. This compound is modified by the addition of a maltose unit at the 6-O position, enhancing its solubility and ability to form inclusion complexes with various molecules. It is widely used in pharmaceutical, chemical, and biotechnological applications due to its unique properties.
科学研究应用
6-O-alpha-Maltosyl-beta-cyclodextrin has a wide range of applications in scientific research:
Chemistry: Used as a chiral selector in chromatography for the separation of enantiomers.
Biology: Employed in the study of protein-ligand interactions and as a solubilizing agent for hydrophobic molecules.
作用机制
Target of Action
The primary target of 6-O-alpha-Maltosyl-beta-cyclodextrin (also known as 6-O-alpha-D-Maltosyl-beta-cyclodextrin) is cellular cholesterol . This compound acts as a cellular cholesterol modifier .
Mode of Action
6-O-alpha-Maltosyl-beta-cyclodextrin interacts with its target by forming a soluble inclusion complex with cholesterol . This interaction effectively extracts cholesterol from cells .
Biochemical Pathways
The compound’s interaction with cholesterol affects the cholesterol trafficking pathway within cells . The reduction in cellular cholesterol triggered by 6-O-alpha-Maltosyl-beta-cyclodextrin is restored through the introduction of a cholesterol/6-O-alpha-Maltosyl-beta-cyclodextrin inclusion complex, which replenishes the cholesterol levels without inducing cytotoxicity .
Result of Action
The primary molecular effect of 6-O-alpha-Maltosyl-beta-cyclodextrin’s action is the removal of cholesterol from cells and the subsequent restoration of cellular cholesterol levels . This can lead to changes in the expression of certain proteins, such as ABCA1 and ABCG1 .
Action Environment
The action, efficacy, and stability of 6-O-alpha-Maltosyl-beta-cyclodextrin can be influenced by various environmental factors. For instance, the compound has been used to create a chiral sensing platform for the selective electrochemical recognition of tyrosine enantiomers . This suggests that the compound’s action can be influenced by the presence of specific molecules in its environment.
生化分析
Biochemical Properties
6-O-alpha-Maltosyl-beta-cyclodextrin interacts with cholesterol, forming soluble inclusion complexes . This interaction with cholesterol plays a significant role in biochemical reactions, particularly those involving cellular cholesterol homeostasis .
Cellular Effects
The effects of 6-O-alpha-Maltosyl-beta-cyclodextrin on cells are primarily related to its ability to modify cellular cholesterol levels . By forming inclusion complexes with cholesterol, it can effectively remove cholesterol from cells . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 6-O-alpha-Maltosyl-beta-cyclodextrin exerts its effects by binding to cholesterol and forming soluble inclusion complexes . This interaction can lead to changes in gene expression and potentially influence the activity of enzymes and other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-O-alpha-Maltosyl-beta-cyclodextrin can change over time. For instance, the removal of cellular cholesterol by 6-O-alpha-Maltosyl-beta-cyclodextrin can be replenished by the addition of a cholesterol/6-O-alpha-Maltosyl-beta-cyclodextrin inclusion complex without causing cytotoxicity .
Metabolic Pathways
6-O-alpha-Maltosyl-beta-cyclodextrin is involved in the metabolic pathway related to cholesterol homeostasis . It interacts with cholesterol to form soluble inclusion complexes, which can influence metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 6-O-alpha-Maltosyl-beta-cyclodextrin within cells and tissues are likely related to its interactions with cholesterol
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-alpha-Maltosyl-beta-cyclodextrin typically involves the enzymatic or chemical modification of beta-cyclodextrin. One common method is the enzymatic transglycosylation using maltose as the donor and beta-cyclodextrin as the acceptor. This reaction is catalyzed by enzymes such as cyclodextrin glycosyltransferase under mild conditions, typically at a pH of 5-7 and a temperature range of 30-50°C .
Industrial Production Methods: Industrial production of 6-O-alpha-Maltosyl-beta-cyclodextrin involves large-scale enzymatic processes, ensuring high yield and purity. The process includes the preparation of beta-cyclodextrin, enzymatic modification, purification through crystallization or chromatography, and drying to obtain the final product .
化学反应分析
Types of Reactions: 6-O-alpha-Maltosyl-beta-cyclodextrin undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like sodium periodate, leading to the formation of dialdehyde derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced cyclodextrin derivatives.
Common Reagents and Conditions:
Oxidation: Sodium periodate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol or water at room temperature.
Substitution: Tosyl chloride in pyridine at 0-5°C.
Major Products:
Oxidation: Dialdehyde derivatives.
Reduction: Reduced cyclodextrin derivatives.
Substitution: Tosylated cyclodextrin derivatives.
相似化合物的比较
Beta-cyclodextrin: The parent compound, less soluble and less effective in forming inclusion complexes compared to 6-O-alpha-Maltosyl-beta-cyclodextrin.
2-Hydroxypropyl-beta-cyclodextrin: Another derivative with enhanced solubility, commonly used in pharmaceutical formulations.
Methyl-beta-cyclodextrin: Known for its ability to extract cholesterol from cell membranes, similar to 6-O-alpha-Maltosyl-beta-cyclodextrin.
Uniqueness: 6-O-alpha-Maltosyl-beta-cyclodextrin is unique due to its specific modification with a maltose unit, which significantly enhances its solubility and ability to form stable inclusion complexes. This makes it particularly valuable in applications requiring high solubility and stability, such as drug delivery and biochemical research .
属性
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-10-[[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-5,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H90O45/c55-1-10-19(63)20(64)29(73)47(83-10)92-38-11(2-56)84-46(30(74)21(38)65)82-9-18-45-28(72)37(81)54(91-18)98-44-17(8-62)89-52(35(79)26(44)70)96-42-15(6-60)87-50(33(77)24(42)68)94-40-13(4-58)85-48(31(75)22(40)66)93-39-12(3-57)86-49(32(76)23(39)67)95-41-14(5-59)88-51(34(78)25(41)69)97-43-16(7-61)90-53(99-45)36(80)27(43)71/h10-81H,1-9H2/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46+,47-,48?,49-,50-,51-,52-,53-,54-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSFPJHBIGWPMD-PBVGKYIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O4)C(C1O)O)CO)CO)CO)CO)CO)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@@H]4[C@@H]([C@H]([C@H](O3)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](OC([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@H](O4)[C@@H]([C@H]1O)O)CO)CO)CO)CO)CO)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H90O45 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1459.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does the branched structure of 6-O-alpha-Maltosyl-beta-cyclodextrin influence its inclusion complex formation compared to non-branched beta-cyclodextrin?
A: Research indicates that the branched structure of 6-O-alpha-Maltosyl-beta-cyclodextrin significantly impacts its ability to form inclusion complexes, especially with geometric isomers. Studies demonstrate that this branched cyclodextrin exhibits selectivity towards cis isomers of compounds like estradiol, retinoic acid, and glycyrrhetinic acid, while demonstrating a preference for trans isomers of molecules like citral and quinine []. This selectivity is attributed to the specific spatial arrangements arising from the branched maltosyl groups attached to the beta-cyclodextrin core, influencing the fit and binding affinity of guest molecules. In contrast, non-branched beta-cyclodextrin displays less pronounced selectivity towards geometric isomers.
Q2: What unique enzymatic properties does the glycogen-debranching enzyme from Sulfolobus shibatae possess, and how can these properties be utilized in the modification of starch?
A: The glycogen-debranching enzyme (SSGDE) from the hyperthermophilic archaeon Sulfolobus shibatae exhibits a distinct dual functionality, acting as both an amylo-1,6-glucosidase and an alpha-1,4-glucanotransferase []. This unique characteristic allows it to efficiently hydrolyze branch points in starch and transfer maltooligosyl residues. SSGDE effectively hydrolyzes pullulan into maltotriose and converts 6-O-alpha-Maltosyl-beta-cyclodextrin into maltose and beta-cyclodextrin []. This dual functionality makes SSGDE a promising candidate for industrial applications, particularly in starch modification. Its ability to operate at high temperatures (optimal at 85°C) makes it suitable for processes requiring elevated temperatures [], potentially leading to efficient and cost-effective starch conversion processes for dextrin production.
Q3: What makes 6-O-alpha-Maltosyl-beta-cyclodextrin a promising candidate for drug delivery compared to its non-branched counterpart?
A: Research suggests that 6-O-alpha-Maltosyl-beta-cyclodextrin exhibits certain properties that make it potentially advantageous for drug delivery applications compared to non-branched beta-cyclodextrin. Notably, its solubility in water and methanol-water solutions is significantly higher []. This enhanced solubility is crucial for drug delivery systems, as it allows for greater drug loading and potentially improves bioavailability. Additionally, 6-O-alpha-Maltosyl-beta-cyclodextrin demonstrates significantly lower hemolytic activity towards human erythrocytes and negligible cytotoxicity in Caco-2 cells at concentrations up to 200 μM []. This improved safety profile compared to its non-branched counterpart makes it a more attractive candidate for developing drug delivery systems with reduced toxicity concerns.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



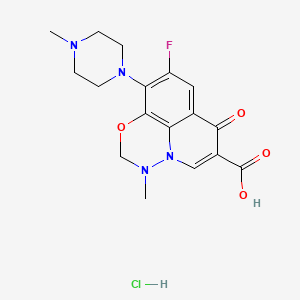
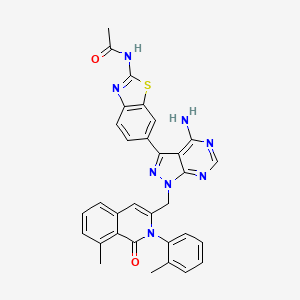
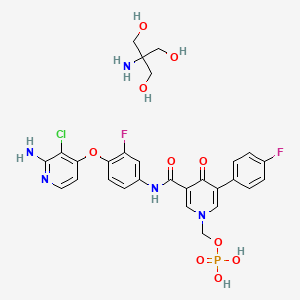
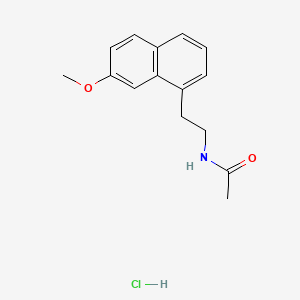

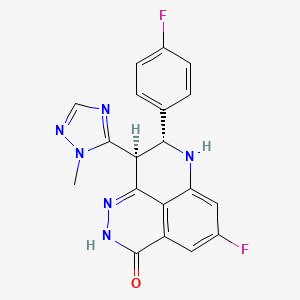
![4-[(4R)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B1139346.png)

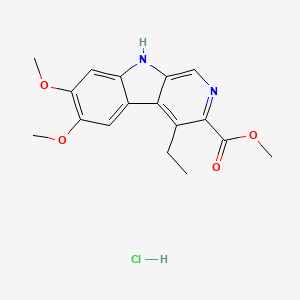
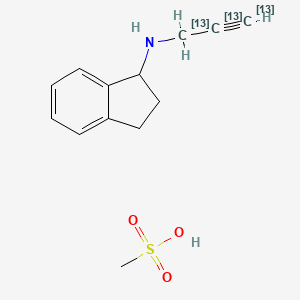
![(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal;sulfuric acid](/img/structure/B1139352.png)
